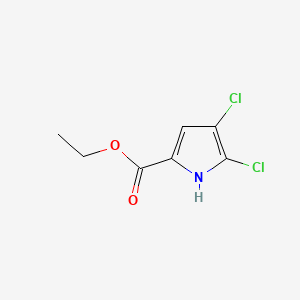

Ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate

Description

Overview of Pyrrole (B145914) Heterocycles in Contemporary Chemical Research

Pyrrole, a five-membered aromatic heterocycle containing a single nitrogen atom, is a foundational structure in a vast array of biologically active compounds and functional materials. nih.gov The pyrrole nucleus is a key component of many natural products, including heme, chlorophyll, and vitamin B12, highlighting its fundamental role in biological systems. nih.gov In contemporary chemical research, pyrrole and its derivatives are prized for their diverse chemical reactivity and have been shown to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. researchgate.net The unique electronic properties of the pyrrole ring also make it a valuable component in the development of conductive polymers and other advanced materials. researchgate.net

Importance of Functionalized Pyrrole Derivatives in Synthetic Methodologies

The strategic placement of functional groups on the pyrrole ring is crucial for modulating the chemical and physical properties of the resulting molecules. These functionalized pyrrole derivatives are indispensable tools in synthetic organic chemistry, enabling the construction of complex molecular architectures through a variety of chemical transformations. The introduction of substituents allows for precise control over factors such as reactivity, solubility, and biological activity. sigmaaldrich.com Synthetic methodologies for accessing these functionalized pyrroles are diverse and include classical methods like the Paal-Knorr and Hantzsch syntheses, as well as modern transition-metal-catalyzed cross-coupling reactions. nih.gov The development of efficient and regioselective methods for the synthesis of polysubstituted pyrroles remains an active area of research, driven by the demand for novel compounds in drug discovery and materials science.

Contextualization of Ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate within Substituted Pyrrole Chemistry

This compound is a specific example of a polysubstituted pyrrole derivative. Its structure is characterized by a pyrrole ring bearing two chlorine atoms at the 4 and 5 positions and an ethyl carboxylate group at the 2-position. The presence of the electron-withdrawing chloro and ester functionalities significantly influences the reactivity of the pyrrole ring, making it a valuable intermediate for further chemical modifications.

Halogenated pyrroles, in particular, are important precursors in the synthesis of a variety of bioactive compounds. The chlorine atoms in this compound can serve as handles for introducing further diversity into a molecule through reactions such as nucleophilic aromatic substitution or cross-coupling reactions. The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides or other esters.

While specific research detailing the direct applications of this compound is not extensively documented in publicly available literature, its structural features suggest its utility as a building block in the synthesis of more complex molecules. The synthesis of its parent compound, 4,5-dichloro-1H-pyrrole-2-carboxylic acid, has been reported, indicating the accessibility of this scaffold for synthetic chemists.

Detailed Research Findings

A plausible synthetic route to this compound involves the esterification of 4,5-dichloro-1H-pyrrole-2-carboxylic acid. This transformation is a standard procedure in organic synthesis, typically achieved by reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst.

Below are data tables for the precursor and a structurally similar compound to provide a comparative understanding of their properties.

Table 1: Properties of 4,5-dichloro-1H-pyrrole-2-carboxylic acid

| Property | Value |

| Molecular Formula | C₅H₃Cl₂NO₂ |

| Molecular Weight | 179.99 g/mol |

| Appearance | Solid |

| CAS Number | 39209-94-4 |

Data sourced from PubChem. nih.gov

Table 2: Spectroscopic Data for the Structurally Related Ethyl 5-(azidomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate

| Spectroscopic Method | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.57 (s, 1H), 4.45 (s, 2H), 4.40 (q, J = 7.1 Hz, 2H), 1.41 (t, J = 7.1 Hz, 3H) |

This data is for a compound with a similar dichlorinated pyrrole ester core and is provided for illustrative purposes.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO2/c1-2-12-7(11)5-3-4(8)6(9)10-5/h3,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUCBNLQSKYVTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20738631 | |

| Record name | Ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848499-08-1 | |

| Record name | Ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry (MS)

Without access to published research that includes the synthesis and characterization of "Ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate," any attempt to provide the required data would be speculative and would not meet the standards of scientific accuracy and reliance on detailed research findings. While data exists for similar compounds, such as the parent carboxylic acid or other chlorinated pyrrole (B145914) derivatives, using this information would violate the strict instruction to focus solely on the specified chemical compound.

Therefore, the creation of a factually accurate and data-rich article as outlined is not feasible at this time.

Single Crystal X-ray Diffraction (SCXRD) Studies for Solid-State Structure Determination

For related pyrrole derivatives, SCXRD studies have been crucial in confirming their molecular structures. For instance, the analysis of compounds like Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate has provided detailed insights into their crystal systems, space groups, and unit cell dimensions. researchgate.netnih.gov

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1500-2000 |

| Z | 4 |

Note: This table is hypothetical and illustrates the type of data expected from an SCXRD experiment.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular forces. For pyrrole-containing compounds, hydrogen bonding is a significant factor in determining the supramolecular architecture. mdpi.com The N-H group of the pyrrole ring can act as a hydrogen bond donor, while the oxygen atoms of the carboxylate group and the chlorine atoms can act as hydrogen bond acceptors.

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Motif |

| Hydrogen Bond | N-H | O=C (carboxylate) | Dimer, Chain |

| Hydrogen Bond | C-H (pyrrole) | O=C (carboxylate) | Network |

| Hydrogen Bond | C-H (ethyl) | Cl | Network |

| Halogen Bond | C-Cl | O=C (carboxylate) | Chain, Sheet |

| Halogen Bond | C-Cl | Cl-C | Dimer, Sheet |

Note: This table is a projection of likely interactions based on the chemical structure.

The conformation of a molecule describes the spatial arrangement of its atoms, which can be defined by torsional angles. For this compound, a key conformational feature would be the orientation of the ethyl carboxylate group relative to the pyrrole ring. This is defined by the torsional angle involving the atoms C3-C2-C(O)-O(ethyl).

Studies on related ethyl and methyl pyrrole-2-carboxylates have shown that the carbonyl group tends to be nearly coplanar with the pyrrole ring, which maximizes π-conjugation. mdpi.com This planarity is often stabilized by intramolecular interactions. For this compound, the torsional angle between the pyrrole ring and the ethyl carboxylate group would be expected to be close to 0° or 180°. The presence of the two chlorine atoms on the pyrrole ring may introduce some steric hindrance, potentially causing a slight deviation from planarity.

Table 3: Key Torsional Angles in this compound

| Atoms Defining Torsional Angle | Expected Angle (°) | Description |

| C3-C4-C5-N1 | ~0 | Planarity of the pyrrole ring |

| C4-C5-N1-C2 | ~0 | Planarity of the pyrrole ring |

| N1-C2-C(O)-O(ethyl) | ~0 or ~180 | Orientation of the carboxylate group |

| C2-C(O)-O(ethyl)-C(H₂) | ~180 | Conformation of the ethyl group |

Note: The values in this table are estimations based on the analysis of similar known structures.

Reactivity and Reaction Mechanisms of Ethyl 4,5 Dichloro 1h Pyrrole 2 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. youtube.com However, the pyrrole ring in Ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate is considered electron-deficient due to the presence of three strong electron-withdrawing groups (two chloro groups and one ethyl carboxylate group). This significantly deactivates the ring towards attack by electrophiles, making such reactions challenging to achieve under standard conditions.

The two chlorine atoms at the C4 and C5 positions, along with the ethyl ester at C2, exert a strong deactivating effect on the pyrrole ring. Both halogens and the ester group withdraw electron density from the aromatic system through their inductive effects. While halogens can donate electron density via resonance, their inductive effect typically dominates in electrophilic aromatic substitution, leading to deactivation.

The only available position for electrophilic attack on the ring is C3. However, the cumulative electron-withdrawing effect of the adjacent substituents at C2 and C4 makes this position highly electron-poor and thus not favored for attack by an electrophile. Consequently, electrophilic aromatic substitution reactions directly on the pyrrole ring of this compound are not commonly reported and would require harsh reaction conditions, which may lead to decomposition. In contrast, less substituted pyrroles readily undergo reactions like Vilsmeier-Haack formylation (using POCl₃/DMF) to introduce a formyl group onto the ring. nih.gov

Nucleophilic Substitution Reactions at Halo-Substituted Positions

Direct nucleophilic aromatic substitution (SNAr) of the chlorine atoms on the pyrrole ring of this compound is generally difficult. Aryl halides are typically unreactive towards nucleophiles unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group, which can stabilize the negative charge in the Meisenheimer complex intermediate. While the pyrrole ring in this molecule is electron-deficient, the reaction conditions required to displace a chloro substituent are typically severe.

However, nucleophilic substitution can readily occur at a more reactive site if one is present. For instance, in a closely related compound, Ethyl 5-(chloromethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate, the chlorine atom of the chloromethyl group is benzylic-like and thus highly susceptible to SN2 displacement. This is demonstrated by its efficient conversion to the corresponding azide (B81097) upon treatment with sodium azide (NaN₃) and potassium iodide (KI) in DMF. nih.gov

| Starting Material | Reagents | Product | Yield |

| Ethyl 5-(chloromethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | NaN₃, KI, DMF | Ethyl 5-(azidomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | 95% |

This example highlights that while the ring chlorines are inert, functional groups attached to the ring can serve as handles for derivatization via nucleophilic substitution.

Reactions Involving the Ester Functionality (e.g., Hydrolysis, Transesterification, Amidation)

The ethyl carboxylate group at the C2 position is a versatile functional group that can undergo several common transformations. These reactions provide a primary route for the derivatization of this compound.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4,5-dichloro-1H-pyrrole-2-carboxylic acid, under basic conditions (e.g., using aqueous sodium hydroxide) followed by acidic workup. This carboxylic acid serves as a key intermediate for further modifications, such as amidation. orgsyn.orgnih.gov

Transesterification: While not specifically detailed for this compound in the reviewed literature, this reaction would involve heating the ethyl ester in a different alcohol (e.g., methanol (B129727), propanol) in the presence of an acid or base catalyst to exchange the ethyl group for another alkyl group.

Amidation: The direct conversion of the ester to an amide is possible but often requires harsh conditions (heating with an amine). A more common and efficient method is the two-step process of hydrolysis to the carboxylic acid, followed by coupling with an amine. orgsyn.org This coupling is typically facilitated by activating agents such as carbodiimides (e.g., EDCI) or cyclic alkyltriphosphonate anhydrides, which promote the formation of the amide bond under mild conditions. google.comresearchgate.net This pathway is crucial for synthesizing a wide range of pyrrole carboxamides, which are of interest in medicinal and agricultural chemistry. researchgate.netmdpi.com

| Reaction | Reagents | Product |

| Hydrolysis | 1. NaOH (aq), Heat 2. H₃O⁺ | 4,5-Dichloro-1H-pyrrole-2-carboxylic acid |

| Amidation (via acid) | 1. Hydrolysis 2. Amine (R-NH₂), Coupling Agent | 4,5-Dichloro-N-alkyl-1H-pyrrole-2-carboxamide |

| Transesterification | Alcohol (R-OH), Acid or Base Catalyst | Alkyl 4,5-dichloro-1H-pyrrole-2-carboxylate |

Derivatization via Substituents on the Pyrrole Nitrogen (N-alkylation, N-acylation)

The nitrogen atom of the pyrrole ring is a nucleophilic site and can be readily functionalized. The N-H proton is weakly acidic and can be removed by a suitable base, generating a nucleophilic pyrrolide anion. This anion can then react with various electrophiles.

N-alkylation: This is typically achieved by treating the pyrrole with a base (e.g., sodium hydride, potassium carbonate) in a polar aprotic solvent (e.g., DMF, THF) to generate the anion, followed by the addition of an alkylating agent like an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This reaction provides access to N-substituted derivatives, such as Ethyl 4,5-dichloro-1-methyl-1H-pyrrole-2-carboxylate.

N-acylation: Similarly, reaction of the pyrrolide anion with an acylating agent, such as an acid chloride (e.g., acetyl chloride) or an anhydride (B1165640) (e.g., acetic anhydride), results in the formation of an N-acylpyrrole derivative.

These N-derivatization reactions are fundamental in modifying the electronic and steric properties of the pyrrole core, which is a common strategy in the synthesis of complex molecules. researchgate.net

| Reaction | Reagents | Product |

| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ethyl 1-alkyl-4,5-dichloro-1H-pyrrole-2-carboxylate |

| N-Acylation | 1. Base (e.g., NaH) 2. Acyl Halide (RCOCl) | Ethyl 1-acyl-4,5-dichloro-1H-pyrrole-2-carboxylate |

Mechanistic Investigations of Key Transformations

The reactions of this compound and its derivatives follow well-established mechanistic pathways in organic chemistry.

Mechanism of Amidation (via Carboxylic Acid): The most common pathway for amidation involves the initial hydrolysis of the ester to the carboxylic acid. The carboxylic acid is then activated by a coupling agent. For example, with a carbodiimide (B86325) like EDCI, the carboxylate oxygen attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent electrophile. A primary or secondary amine then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate. This attack forms a tetrahedral intermediate, which subsequently collapses to yield the desired amide and a urea (B33335) byproduct.

Mechanism of N-Alkylation: The N-alkylation reaction proceeds in two main steps. First, a base abstracts the acidic N-H proton from the pyrrole ring, creating a resonance-stabilized pyrrolide anion. This anion is a potent nucleophile. In the second step, the pyrrolide anion attacks the electrophilic carbon of an alkyl halide in a classic SN2 reaction, displacing the halide and forming the new N-C bond. The choice of a strong, non-nucleophilic base is often preferred to avoid competing reactions.

Kinetic Studies and Reaction Rate Determination

Comprehensive searches of scientific literature and chemical databases did not yield specific experimental data on the kinetic studies and reaction rate determination for this compound. While research exists on the synthesis and reactivity of various pyrrole derivatives, detailed quantitative analysis of reaction rates, including the determination of rate constants, reaction orders, and activation energies for this specific compound, is not publicly available.

General principles of chemical kinetics suggest that the reactivity of this compound would be influenced by the electron-withdrawing effects of the two chlorine atoms on the pyrrole ring, as well as the ethyl carboxylate group. These substituents decrease the electron density of the pyrrole ring, affecting its susceptibility to electrophilic and nucleophilic attack. However, without experimental studies, any discussion of specific reaction rates remains speculative.

Further research would be necessary to establish the kinetic parameters for reactions involving this compound. Such studies would likely involve monitoring the concentration of reactants or products over time under various conditions (e.g., temperature, catalyst, solvent) to determine the rate law and activation parameters for specific transformations, such as N-acylation, hydrolysis of the ester, or substitution reactions.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and properties of molecules. nih.govbohrium.com Calculations, typically employing functionals like B3LYP with a basis set such as 6-311G(d,p), serve as the foundation for optimizing molecular geometry and exploring various electronic characteristics. researchgate.netmaterialsciencejournal.org

Geometry Optimization and Molecular Orbital Analysis (HOMO-LUMO)

The initial step in a computational study is geometry optimization, which calculates the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. researchgate.net Once the optimized geometry is obtained, Frontier Molecular Orbital (FMO) analysis is performed to understand the molecule's electronic behavior and reactivity. nih.gov

The key FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO : This orbital acts as the electron donor. For Ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate, the HOMO is expected to be distributed across the electron-rich pyrrole (B145914) ring.

LUMO : This orbital serves as the electron acceptor. The presence of electronegative chlorine atoms and the carbonyl group would likely cause the LUMO to be localized around these regions, indicating them as sites for nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter for predicting molecular stability and reactivity. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Studies on other substituted pyrroles and dichlorinated compounds have successfully used FMO analysis to rationalize charge transfer properties and chemical stability. semanticscholar.orgnih.govresearchgate.net

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating capability. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting capability. |

| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and kinetic stability. |

Vibrational Frequency Calculations and Spectral Prediction

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum, which is verified by the absence of imaginary frequencies. materialsciencejournal.org These calculations are also used to predict the molecule's infrared (IR) and Raman spectra. chemicalbook.com The predicted vibrational modes can be assigned to specific functional groups, such as the N-H stretch, the C=O stretch of the ester, and C-Cl vibrations. By comparing the computed spectrum with an experimentally obtained one, the structure of the synthesized compound can be confirmed. researchgate.net In practice, theoretical frequencies are often multiplied by a scaling factor to achieve better agreement with experimental data.

Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution on the molecule's surface. nih.gov The MEP is color-coded to identify different electrostatic potential regions:

Red : Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. For this molecule, such regions would be expected around the carbonyl oxygen and the two chlorine atoms.

Blue : Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. The hydrogen atom of the N-H group is a likely site of positive potential.

Green : Represents areas of neutral potential.

This analysis is invaluable for understanding and predicting intermolecular interactions, such as hydrogen bonding and halogen bonding, which influence the compound's crystal packing and interactions with biological targets. nih.gov

Quantum Chemical Descriptors for Reactivity Prediction

The energies of the frontier orbitals (HOMO and LUMO) are used to calculate a set of global reactivity descriptors that quantify the chemical behavior of the molecule. These descriptors provide a quantitative basis for predicting reactivity.

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. It is related to the HOMO-LUMO gap: η ≈ (ELUMO - EHOMO) / 2. A larger gap corresponds to a "harder," less reactive molecule.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the tendency of charge transfer. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud; related to stability. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to act as an electrophile. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov An MD simulation for this compound would provide critical insights into its dynamic behavior.

This technique can be used to explore the conformational flexibility of the molecule, particularly the rotation of the ethyl carboxylate group, to identify the most stable conformations and the energy barriers between them. Furthermore, MD simulations are essential for studying how the molecule interacts with its environment, such as in a solvent or when bound to a biological target like an enzyme. nih.govnih.gov Studies on other halogenated molecules have successfully used MD simulations to model halogen bonds—a type of non-covalent interaction where the chlorine atoms on the pyrrole ring could act as electrophilic regions (σ-holes) and interact with nucleophilic sites on other molecules. nih.govresearchgate.netcam.ac.uk Such simulations can reveal stable binding poses, calculate binding free energies, and elucidate the specific interactions that stabilize a molecule within a receptor's active site. researchgate.net

Synthesis and Exploration of Novel Derivatives of Ethyl 4,5 Dichloro 1h Pyrrole 2 Carboxylate

Synthesis of Pyrrole-2-Carboxamide Derivatives

The conversion of the ethyl ester group of ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate into a carboxamide moiety represents a fundamental and widely utilized transformation. This reaction is typically achieved through aminolysis, where the ester is treated with a primary or secondary amine. The general procedure for the synthesis of pyrrole-2-carboxamides from their corresponding esters involves the direct reaction of the ester with an amine, which can proceed to high yields. orgsyn.org

While specific examples detailing the direct aminolysis of this compound with a wide range of amines are not extensively documented in the readily available literature, the general reactivity of pyrrole-2-carboxylates suggests that this transformation is a feasible and straightforward method for generating a library of N-substituted 4,5-dichloro-1H-pyrrole-2-carboxamides. The reaction conditions would likely involve heating the dichlorinated pyrrole (B145914) ester with the desired amine, either neat or in a suitable solvent.

A closely related example involves the synthesis of N-[3-(dimethylamino)propyl]-1-isopentyl-4-nitro-1H-pyrrole-2-carboxamide from the corresponding ethyl ester, highlighting the applicability of this synthetic route to functionalized pyrroles. nih.gov This suggests that a similar approach could be successfully applied to this compound to produce a variety of carboxamide derivatives. The synthesis of these derivatives is of significant interest as the pyrrole-2-carboxamide core is a key structural feature in many biologically active compounds.

Incorporation into Complex Heterocyclic Systems

The dichlorinated pyrrole ring of this compound serves as a versatile platform for the construction of more complex, fused heterocyclic systems. The presence of the chlorine atoms offers opportunities for subsequent cyclization reactions, leading to the formation of novel polycyclic aromatic compounds. While direct examples of such cyclizations starting from this compound are not prevalent in the surveyed literature, the general strategies for synthesizing fused pyrrole systems provide a roadmap for potential transformations.

For instance, the synthesis of pyrrolo[3,2-c]pyridines and pyrrolo[2,3-d]pyrimidines often involves the annulation of a pyridine (B92270) or pyrimidine (B1678525) ring onto a pre-existing pyrrole core. These syntheses typically utilize pyrrole derivatives with functional groups that can participate in cyclization reactions, such as amino, carbonyl, or cyano groups. Although not a direct application of the title compound, the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives from 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide illustrates a synthetic strategy where a halogenated pyridine is a key intermediate in the formation of a fused system.

The chlorine atoms on the this compound could potentially be displaced by nucleophiles or participate in metal-catalyzed cross-coupling reactions to introduce functionalities that could then undergo intramolecular cyclization to form fused systems like pyrrolo[3,4-c]pyridines or other related heterocyclic structures. Further research is required to explore the full potential of this compound as a precursor to complex heterocyclic architectures.

Design and Synthesis of Analogues with Varied Substituents at Pyrrole Positions

The structural modification of this compound at various positions on the pyrrole ring and at the ester functionality is a key strategy for generating a diverse range of analogues. These modifications can significantly impact the chemical and physical properties of the resulting compounds.

Modifications at the C-3 and C-5 Positions

The C-3 and C-5 positions of the pyrrole ring, while substituted with chlorine atoms in the parent compound, offer opportunities for further functionalization. Although direct substitution reactions to replace the chlorine atoms on this compound are not well-documented, related chemistry on similar pyrrole systems provides insights into potential synthetic routes.

A notable example of modification at the C-5 position is the synthesis of ethyl 5-(aminomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate. nih.gov This multi-step synthesis starts from a commercially available 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylate. The methyl group at the C-5 position is first halogenated to a chloromethyl group, which is then converted to an azidomethyl group via nucleophilic substitution. Finally, reduction of the azide (B81097) yields the desired aminomethyl derivative. nih.gov This sequence demonstrates a viable pathway for introducing a key functional group at the C-5 position of a dichlorinated pyrrole scaffold.

Information regarding specific modifications at the C-3 position of this compound is scarce in the available literature. However, general methods for the functionalization of pyrrole rings, such as electrophilic substitution reactions, could potentially be applied, although the deactivating effect of the two chlorine atoms and the ester group would need to be considered.

Table 1: Synthesis of Ethyl 5-(aminomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate nih.gov

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | Ethyl 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylate | (Literature procedure) | Ethyl 5-(chloromethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | - |

| 2 | Ethyl 5-(chloromethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | NaN₃, KI, DMF, r.t., 1.5 h | Ethyl 5-(azidomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | 95 |

| 3 | Ethyl 5-(azidomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | PPh₃, THF/H₂O (10:1), r.t., 2.5 h | Ethyl 5-(aminomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | 78 |

Variations of the Ester Group

The ethyl ester group of this compound can be readily modified to generate a variety of other functional groups. The most common transformation is hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide, in an aqueous or alcoholic solution. The resulting 4,5-dichloro-1H-pyrrole-2-carboxylic acid is a valuable intermediate for the synthesis of other derivatives, such as amides (via coupling reactions) and other esters.

Another potential variation is transesterification, where the ethyl group is replaced by a different alkyl or aryl group. This can be accomplished by reacting the ester with an excess of another alcohol in the presence of an acid or base catalyst. This method allows for the introduction of a wide range of ester functionalities, which can be used to modulate the properties of the molecule. While specific examples for this compound are not detailed, the general applicability of these reactions to pyrrole-2-carboxylates is well-established. orgsyn.org

Building Block Utility in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools in modern organic synthesis. The use of functionalized pyrroles as building blocks in MCRs can lead to the rapid generation of complex molecular architectures.

Currently, there is a lack of specific literature examples demonstrating the use of this compound as a building block in multi-component reactions. However, its structural features suggest potential applications in this area. For instance, the N-H of the pyrrole ring could participate in reactions like the Ugi or Passerini reactions if other functionalities are present on the molecule. Furthermore, the ester group could potentially be involved in MCRs that utilize carbonyl compounds. The development of MCRs involving this dichlorinated pyrrole would be a valuable addition to the synthetic chemist's toolbox, enabling the efficient construction of novel and diverse chemical libraries.

Applications As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Biologically Active Scaffolds

The dichloropyrrole scaffold is a recurring motif in a variety of biologically active compounds, making Ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate a crucial starting material for medicinal chemistry and drug discovery programs.

Role in the Construction of Anti-infective Agents (e.g., Antibacterials)

The 3,4-dichloro-1H-pyrrole-2-carboxamide moiety, directly derivable from this compound, is an integral molecular fragment of both natural and synthetic antibacterial agents. nih.gov This structural unit is crucial for binding to the active sites of bacterial topoisomerases, such as DNA gyrase B (GyrB) and topoisomerase IV, which are essential enzymes for bacterial survival. nih.govnih.gov The pyrrolamide class of natural products, known for their ability to bind to specific DNA sequences, exhibit antibacterial and antiviral effects. nih.gov

Research has demonstrated the conversion of halogen-substituted pyrrole (B145914) building blocks into potent, nanomolar inhibitors of bacterial DNA gyrase B. nih.gov The dihalogenation on the pyrrole ring is often a key characteristic for intense antibacterial activity. nih.gov For instance, pyrrolamide inhibitors have been developed that effectively kill Mycobacterium tuberculosis by blocking the ATPase activity of the GyrB domain. nih.gov The versatility of the dichloropyrrole scaffold allows for synthetic modifications to design analogues with broad-spectrum activity against gram-positive bacterial strains. nih.gov

Intermediate in the Synthesis of Natural Product Analogues

Halogenated pyrrole-2-carboxamides are fundamental components of several bioactive marine natural products. nih.gov Notably, mono- and dibromopyrrole-2-carboxamides are found in alkaloids like oroidin (B1234803) and hymenidin, which are produced by marine sponges of the Agelas genus as a form of chemical defense. nih.gov These natural products serve as templates for the design and synthesis of new therapeutic agents.

The 4,5-dichloropyrrolyl scaffold present in this compound mimics the halogenation pattern found in these marine alkaloids, making it an ideal starting point for the synthesis of natural product analogues. researchgate.net For example, the 4,5-dichloropyrrolyl-2-thioester is a known intermediate in the biosynthetic pathway of pyoluteorin, an antibiotic. researchgate.net The synthesis of analogues based on the oroidin scaffold has been a strategy to develop novel compounds with potent anti-biofilm activity against medically relevant bacterial pathogens. nih.gov

Synthesis of Polyfunctional Pyrrole Derivatives

Polyfunctional pyrroles are highly valuable intermediates in organic synthesis because they possess multiple reactive centers, allowing for the creation of a wide variety of new substituted heterocyclic compounds. scispace.com The presence of two chlorine atoms and an ethyl ester group on the this compound ring provides distinct points for chemical modification.

The reactivity of this scaffold allows for selective functional group transformations. scispace.com For example, a related compound, Ethyl 5-chloromethyl-3,4-dichloro-1H-pyrrole-2-carboxylate, can be readily converted to other derivatives such as an azide (B81097) and subsequently a primary amine, demonstrating the utility of these halogenated pyrroles in generating more complex, polyfunctional molecules. nih.gov Such synthetic strategies are essential for accessing novel chemical space and developing compounds with tailored properties. organic-chemistry.orguctm.edu

| Precursor | Reagents | Product | Significance | Reference |

|---|---|---|---|---|

| Ethyl 5-(chloromethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | NaN3, KI, DMF | Ethyl 5-(azidomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | Key intermediate for amine synthesis | nih.gov |

| Ethyl 5-(azidomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | PPh3, THF/H2O | Ethyl 5-(aminomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | Introduction of a primary amine for further derivatization | nih.gov |

Application in Fragment-Based Drug Discovery and Medicinal Chemistry Efforts

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight chemical fragments for binding to a biological target. The halogenated pyrrole core of this compound represents a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. nih.gov

The utility of such halogen-doped pyrrole motifs in medicinal chemistry is well-established. nih.gov Their relatively simple structure and proven bioactivity make them ideal candidates for fragment libraries. Once a fragment like the dichloropyrrole core is identified as a "hit," medicinal chemists can use its reactive handles (the chloro and ester groups) to "grow" the fragment or link it with other fragments, systematically building a more potent and selective drug candidate. nih.gov This approach has been successfully applied to discover inhibitors of bacterial enzymes, showcasing the value of these chemical motifs in targeted drug design. nih.gov

Role in the Diversification of Chemical Libraries

Chemical libraries, which are large collections of diverse small molecules, are essential tools for high-throughput screening and drug discovery. The synthesis of polyfunctional pyrroles is a key strategy for the preparation of these libraries. scispace.com this compound serves as an excellent starting scaffold for library diversification due to its multiple points of reactivity.

The ester group can be hydrolyzed to a carboxylic acid or converted into a wide range of amides. The chlorine atoms on the pyrrole ring can be substituted through various cross-coupling reactions, allowing for the introduction of different chemical groups. This multipoint modification capability enables the rapid generation of a large number of structurally related but diverse compounds from a single, common intermediate. scispace.comnih.gov This strategy, often employed in both academic and industrial research, is crucial for exploring structure-activity relationships (SAR) and identifying novel compounds with desired biological activities. nih.gov

Structure Activity Relationship Sar Studies and Molecular Interactions with Biological Targets

Mechanistic Insights into Interactions with Bacterial Enzymes (e.g., DNA Gyrase, Topoisomerase IV, InhA)

The primary mechanism of action for many halogenated pyrrole (B145914) derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial agents.

DNA Gyrase and Topoisomerase IV:

Dichloro-substituted pyrrole moieties are integral components of potent inhibitors of both DNA gyrase and topoisomerase IV. While direct studies on Ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate are not extensively documented, research on structurally similar compounds, such as those incorporating a 3,4-dichloro-5-methyl-1H-pyrrole fragment, demonstrates their efficacy as dual inhibitors nih.gov. The dichloro-substitution on the pyrrole ring is a critical determinant of their potent antibacterial activity nih.gov. The electronic properties conferred by the two chlorine atoms are believed to enhance the binding affinity of the molecule to the ATP-binding site of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. This binding event competitively inhibits ATP hydrolysis, a process essential for the catalytic cycle of these enzymes, thereby preventing DNA supercoiling and decatenation, which ultimately leads to bacterial cell death.

Alterations to the substitution pattern on the pyrrole ring have been shown to significantly impact inhibitory activity. For instance, replacing the dichloro-substituents with fluoromethyl or cyanomethyl groups can lead to a deterioration in the inhibition of topoisomerase IV nih.gov. This underscores the specific role of the dichloro-substitution in optimizing interactions with this particular enzyme.

InhA:

While the primary targets for many antibacterial pyrroles are topoisomerases, some pyrrole derivatives have also been investigated as inhibitors of other essential bacterial enzymes. One such enzyme is the enoyl-acyl carrier protein reductase (InhA), a key component of the fatty acid synthase-II (FAS-II) system in Mycobacterium tuberculosis. Pyrrolidine carboxamides, which share a similar core structure, have been identified as a novel class of InhA inhibitors nih.gov. Although direct evidence for this compound as an InhA inhibitor is not available, the broader activity of pyrrole-based scaffolds against various bacterial enzymes suggests that this possibility cannot be entirely ruled out and warrants further investigation. Recent studies have also explored other pyrrole derivatives as dual inhibitors of InhA and dihydrofolate reductase nih.gov.

Ligand-Target Binding Characterization (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The binding of dichloro-substituted pyrroles to their target enzymes is a multifaceted process involving a combination of specific molecular interactions. These interactions are crucial for the stable and effective inhibition of the enzyme's function.

Hydrogen Bonding:

Hydrogen bonds play a pivotal role in orienting and anchoring the inhibitor within the active site of the target enzyme. In the context of DNA gyrase and topoisomerase IV, the amide linker, which is often attached to the pyrrole-2-carboxylate core, and the pyrrole NH group itself are key hydrogen bond donors. These groups can form hydrogen bonds with conserved amino acid residues and a key water molecule in the ATP-binding pocket of GyrB and ParE. For instance, in related pyrrolamide inhibitors, the NH of the pyrrole ring and the amide linker are observed to form crucial hydrogen bonds that stabilize the ligand-protein complex.

Hydrophobic Interactions:

Computational Modeling of Molecular Docking and Binding Modes

In the absence of experimental crystal structures of this compound bound to its targets, computational modeling and molecular docking serve as powerful tools to predict its binding mode and rationalize its activity.

Molecular docking studies on similar 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids have provided valuable insights into their interaction with the DNA gyrase B subunit researchgate.net. These studies reveal that the dihalogenated pyrrole ring typically occupies a hydrophobic region of the ATP-binding site. The carboxamide linker forms essential hydrogen bonds with key residues such as Asp73 and a conserved water molecule. The phenyl ring extends into another part of the active site, making further hydrophobic contacts.

Comparative Analysis of Dichloro-Substituted Pyrroles vs. Other Halogenated Analogues in Biological Systems

The nature and position of halogen substituents on the pyrrole ring have a profound impact on the biological activity of these compounds. Comparative studies have consistently shown that dihalogenation, particularly with chlorine or bromine, is often optimal for antibacterial potency.

In SAR studies of pyrrolamides, the 3,4-dichloro-substituted derivatives frequently exhibit the best in vitro potency against bacterial pathogens nih.gov. Replacing the 3,4-dichloro-5-methyl-1H-pyrrole moiety with a 4-chloro-5-methyl-1H-pyrrole or a 4-fluoro-5-methyl-1H-pyrrole often leads to a loss of potent antibacterial activity, even though solubility may be improved nih.gov. This suggests that the presence of two chlorine atoms is critical for maximizing the inhibitory effect on the target topoisomerases.

Similarly, in studies of other halogenated pyrrole derivatives, dihalogenation has been shown to be a key feature for intense antibacterial activity nih.gov. For example, 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids have demonstrated significant DNA gyrase inhibitory activity researchgate.net. While monochlorinated analogues can also exhibit antibacterial properties, the potency is often lower than their di- and tri-chlorinated counterparts.

Advanced Analytical and Spectroscopic Techniques for Studying Ethyl 4,5 Dichloro 1h Pyrrole 2 Carboxylate

Chromatographic Purification and Separation Techniques (e.g., HPLC, GC)

Chromatographic methods are fundamental for the purification and purity assessment of synthesized Ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a preferred method for analyzing the purity of the compound and for its purification at a small scale. A typical analysis would be conducted using a reversed-phase C18 column. The separation mechanism is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. Method development involves optimizing the mobile phase composition—typically a mixture of acetonitrile (B52724) or methanol (B129727) and water—to achieve a sharp, symmetrical peak with a reasonable retention time. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of any less polar impurities. Detection is commonly performed using a UV detector, set at a wavelength where the pyrrole (B145914) chromophore exhibits maximum absorbance.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is amenable to GC analysis. A nonpolar or mid-polarity capillary column, such as one coated with a phenyl polysiloxane phase, would be appropriate. The sample is vaporized in a heated inlet and carried through the column by an inert gas (e.g., helium or nitrogen). Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection, with the latter providing structural information for impurity identification.

The following table outlines hypothetical parameters for the chromatographic analysis of this compound.

| Parameter | HPLC Conditions | GC Conditions |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Capillary Column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase / Carrier Gas | Acetonitrile:Water Gradient | Helium at 1 mL/min |

| Flow Rate | 1.0 mL/min | N/A (Constant Flow) |

| Temperature | Ambient (e.g., 25 °C) | Oven Program: 100 °C (1 min), ramp to 250 °C at 15 °C/min |

| Detection | UV at 254 nm | Mass Spectrometry (MS) |

| Injection Volume | 10 µL | 1 µL (Split mode) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound. nih.govalevelchemistry.co.uk Unlike low-resolution mass spectrometry, HRMS instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). uni-rostock.delongdom.org This precision allows for the determination of a unique elemental formula, as the exact mass of a molecule is unique due to the mass defect of its constituent atoms. uni-rostock.de

For this compound (C₇H₇Cl₂NO₂), HRMS can readily distinguish its molecular formula from other potential formulas that might have the same nominal mass. Furthermore, the presence of two chlorine atoms imparts a highly characteristic isotopic pattern. The natural abundances of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) result in a trio of peaks for the molecular ion: [M], [M+2], and [M+4], with relative intensities of approximately 9:6:1. Observing both the accurate mass and this specific isotopic signature provides definitive evidence for the compound's identity.

The table below shows the calculated exact masses for different adducts of the primary isotopologue (containing two ³⁵Cl atoms) and the expected m/z values for the isotopic cluster.

| Ion / Species | Molecular Formula | Calculated Exact Mass (Da) | Isotopic Peak | Expected Relative Intensity |

|---|---|---|---|---|

| [M+H]⁺ | [C₇H₈Cl₂NO₂]⁺ | 207.9927 | m/z 207.9927 | 100% (Base Peak) |

| m/z 209.9897 | ~65% | |||

| m/z 211.9868 | ~10% | |||

| [M+Na]⁺ | [C₇H₇Cl₂NNaO₂]⁺ | 229.9746 | m/z 229.9746 | 100% (Base Peak) |

| m/z 231.9716 | ~65% | |||

| m/z 233.9687 | ~10% |

Solid-State NMR for Polymorph Characterization

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physical properties of a compound. While there is no specific literature describing the polymorphism of this compound, Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for its potential investigation. nih.gov

Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are sensitive to the local chemical environment and the spatial arrangement of atoms within the crystal lattice. researchgate.net If this compound can crystallize into different polymorphs, the molecules within each form will experience slightly different intermolecular interactions. These differences in crystal packing lead to distinct local electronic environments for the nuclei.

Techniques such as ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR would reveal these differences. Each crystallographically unique carbon atom in the molecule would produce a separate resonance in the spectrum. Therefore, the ¹³C SSNMR spectrum of one polymorph would be different from that of another, serving as a unique fingerprint for each solid form. nih.gov Similarly, ³⁵Cl SSNMR could be a highly informative technique, as the chlorine nuclear quadrupole coupling tensors are exceptionally sensitive to the local geometry and hydrogen-bonding environment of the chloride ions, making it an excellent probe for distinguishing polymorphic forms of halogenated compounds. rsc.org

The following table provides a hypothetical example of how the ¹³C chemical shifts might differ between two potential polymorphs of the compound.

| Carbon Atom | Hypothetical Chemical Shift (ppm) - Form A | Hypothetical Chemical Shift (ppm) - Form B |

|---|---|---|

| C=O (Ester) | 160.5 | 161.2 |

| C2 (Pyrrole) | 118.0 | 118.4 |

| C3 (Pyrrole) | 112.3 | 111.7 |

| C4-Cl (Pyrrole) | 115.8 | 116.5 |

| C5-Cl (Pyrrole) | 125.1 | 125.9 |

| -OCH₂- | 61.2 | 61.5 |

| -CH₃ | 14.3 | 14.1 |

Future Research Directions and Translational Perspectives

Exploration of New Synthetic Pathways for Enhanced Efficiency and Sustainability

The current synthetic routes to Ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate and its analogs, while effective, often rely on traditional chemical methods that may involve harsh reagents and generate significant waste. The future of synthesizing this and other dichlorinated pyrroles lies in the development of more efficient and environmentally benign methodologies.

Key areas for exploration include:

Biocatalysis and Chemoenzymatic Synthesis: A promising avenue is the use of enzymes, particularly FADH2-dependent halogenases, for the site-selective chlorination of the pyrrole (B145914) ring. nih.gov The halogenase PltA, involved in the biosynthesis of the antifungal agent pyoluteorin, has been shown to catalyze dichlorination of a pyrrole moiety. nih.gov Similarly, the flavin-dependent enzyme PrnC can be used for the site-selective chlorination of pyrrolic heterocycles. nih.gov Developing a chemoenzymatic approach that incorporates such an enzyme could offer a highly specific and sustainable method for late-stage chlorination, potentially reducing the need for protecting groups and hazardous reagents. nih.gov

Green Chemistry Principles: Research into replacing conventional solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP) with greener alternatives such as acetonitrile (B52724) is warranted. rsc.org Such a switch could not only reduce the environmental impact but also simplify product purification. rsc.org

Novel Catalytic Systems: The development of new transition metal-catalyzed reactions could provide milder and more efficient pathways to substituted pyrroles from various precursors. organic-chemistry.org For instance, methods using zinc iodide or rhodium catalysts to synthesize pyrroles from dienyl azides at room temperature offer a versatile and cost-effective approach that could be adapted for chlorinated derivatives. organic-chemistry.org

Table 1: Comparison of Synthetic Approaches for Pyrrole Derivatives

| Method | Advantages | Disadvantages | Potential for Sustainability |

|---|---|---|---|

| Traditional Chemical Synthesis | Well-established, versatile for various substitutions. | Often requires harsh conditions, multiple steps, and generates hazardous waste. | Low |

| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste. nih.gov | Enzyme stability and substrate scope can be limiting. | High |

| Green Solvents/Reagents | Lower environmental impact, potentially simplified purification. rsc.org | May require significant process optimization. | High |

| Novel Metal Catalysis | Mild reaction conditions, high efficiency, tolerates various functional groups. organic-chemistry.org | Catalyst cost and removal can be a concern. | Medium to High |

Design and Synthesis of Next-Generation Pyrrole-Based Chemical Probes

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. This compound serves as an excellent starting point for the design of next-generation probes to investigate bacterial processes and beyond.

The core structure can be modified to incorporate reporter tags, such as fluorescent moieties or biotin, enabling the visualization and isolation of target proteins. The known antibacterial activity of pyrrole derivatives suggests that probes based on this scaffold could be invaluable for studying bacterial DNA gyrase, topoisomerases, or other potential targets within the bacterial cell. nih.gov

Future design should focus on:

Affinity-Based Probes: Attaching a reactive group to the pyrrole scaffold that can covalently bind to the target enzyme upon interaction.

Fluorescent Probes: Incorporating a fluorophore to allow for direct visualization of the probe's localization within bacterial cells, providing insights into its mechanism of uptake and interaction with its target.

Photoaffinity Probes: Introducing a photo-activatable group that, upon irradiation with light, forms a covalent bond with the target protein, facilitating target identification and validation.

Further Elucidation of Mechanistic Biological Interactions at the Molecular Level

While derivatives of this compound are known to inhibit bacterial DNA gyrase B, a deeper understanding of the molecular interactions is crucial for rational drug design. The mechanism of action for many pyrrole-based antibacterials is not fully elucidated, with some acting as protonophores or disrupting cell membranes. nih.gov

Future research should employ a combination of biochemical, biophysical, and computational techniques to:

Characterize Binding Kinetics: Determine the affinity and binding kinetics of the compounds with their target proteins using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).

Identify Specific Molecular Interactions: Use X-ray crystallography or cryo-electron microscopy to solve the structure of the compound bound to its target enzyme. This will reveal the specific amino acid residues involved in binding and provide a detailed picture of the binding mode.

Investigate Alternative Mechanisms: Explore other potential mechanisms of antibacterial action. For example, some antimicrobial compounds disrupt bacterial cell membranes or interfere with metabolic pathways by chelating essential metal ions. nih.govmdpi.com Studies could assess if dichloropyrrole derivatives alter bacterial membrane potential or integrity. mdpi.com

Table 2: Potential Antibacterial Mechanisms of Pyrrole Derivatives

| Mechanism of Action | Description | Example Target |

|---|---|---|

| Enzyme Inhibition | Direct binding to and inhibition of essential bacterial enzymes. | DNA Gyrase, Topoisomerase IV nih.gov |

| Membrane Disruption | Interaction with the bacterial cell membrane, leading to increased permeability and cell death. mdpi.com | Lipopolysaccharide (LPS) layer |

| Disruption of Metal Homeostasis | Chelation of essential metal ions like zinc, inhibiting metalloenzymes. nih.gov | Metallo-β-lactamases nih.gov |

| Antimetabolite Activity | Acting as a competitive inhibitor for enzymes in essential metabolic pathways. | Folic Acid Synthesis |

Development of Structure-Based Design Principles for Targeted Applications

Building on a detailed mechanistic understanding, structure-based design principles can be developed to create derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process. nih.govnih.gov

Key strategies include:

Computational Modeling: Utilize molecular docking and molecular dynamics simulations to predict how modifications to the pyrrole scaffold will affect binding to the target. This can guide the synthesis of new derivatives with enhanced affinity and selectivity.

Fragment-Based Drug Discovery: Use the dichloropyrrole core as a starting point and systematically build upon it with different functional groups to optimize interactions with the target's binding site.

Targeting Resistance Mechanisms: Design derivatives that can evade known antibiotic resistance mechanisms. For example, if resistance arises from mutations in the target enzyme, new compounds could be designed to bind effectively to the mutated form. Similarly, designing inhibitors of enzymes that confer resistance, such as metallo-β-lactamases, is a viable strategy. nih.gov

By pursuing these integrated research directions, the full therapeutic potential of this compound and its derivatives can be realized, leading to the development of novel agents to combat infectious diseases and other significant health challenges.

Q & A

Basic Research Questions

Q. What are common synthetic routes for Ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate?

- Methodological Answer : The compound is typically synthesized via acylation or substitution reactions. For example, ethyl pyrrole-2-carboxylate derivatives are prepared by reacting the pyrrole core with acyl chlorides (e.g., 8-isoquinolinecarbonyl chloride) in the presence of coupling agents. Reaction conditions (e.g., anhydrous solvents, controlled temperatures) and purification via column chromatography are critical for yield optimization. Yields for analogous syntheses range from 23% to 45%, depending on substituent reactivity .

Q. How is X-ray crystallography used to determine its molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection involves mounting a crystal on a diffractometer (e.g., Bruker D8 VENTURE) at 298 K. SHELX programs (e.g., SHELXL for refinement) are used to solve the structure, with key metrics including R factor (<0.06) and data-to-parameter ratio (>13:1). Disorder in residues, as observed in related pyrrole derivatives, is resolved using restraints and thermal parameter adjustments .

Q. What spectroscopic techniques validate its purity and structure?

- Methodological Answer :

- NMR : NMR (DMSO-) identifies substituent environments (e.g., δ 12.52 ppm for NH protons in pyrrole derivatives) .

- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M+1] peaks at m/z 309–402 for analogous esters) .

- HPLC : Purity >97% is achievable via reverse-phase chromatography with UV detection .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculates Fukui functions and electrophilicity indices to identify reactive sites. For example, the electron-withdrawing effect of dichloro substituents increases electrophilicity at the pyrrole C3 position, favoring nucleophilic attacks. Software like Gaussian or ORCA is used with B3LYP/6-31G(d) basis sets .

Q. How to address crystallographic disorder and low data-to-parameter ratios?

- Methodological Answer : For disordered regions (e.g., rotating ester groups), apply SHELXL restraints (e.g., SIMU, DELU) to stabilize refinement. Low data-to-parameter ratios (<10:1) require additional constraints, such as fixing planar groups (e.g., aromatic rings) or using Hirshfeld atom refinement (HAR) for hydrogen placement .

Q. What strategies improve synthetic yields in halogenated pyrrole systems?

- Methodological Answer :

- Optimize Chlorination : Use N-chlorosuccinimide (NCS) in DMF at 0°C for regioselective dichlorination.

- Protecting Groups : Temporarily protect the pyrrole NH with Boc groups to prevent side reactions during esterification .

- Catalysis : Lewis acids (e.g., ZnCl) enhance acylation efficiency .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported crystallographic parameters (e.g., bond lengths)?

- Methodological Answer : Cross-validate using multiple techniques:

- Compare XRD data with neutron diffraction for hydrogen positions.

- Use computational geometry optimization (DFT) to benchmark experimental bond lengths. Discrepancies >0.02 Å may indicate refinement errors or thermal motion artifacts .

Q. Why do NMR spectra of similar esters show variability in NH proton shifts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.